molecular formula C19H26N2O5 B8810314 BOC-D-PHE-PRO-OH

BOC-D-PHE-PRO-OH

Cat. No.: B8810314
M. Wt: 362.4 g/mol
InChI Key: ZPRHVPHDENDZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-D-PHE-PRO-OH: is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of phenylalanine and proline, two amino acids, and features a tert-butoxycarbonyl (Boc) protecting group. This protecting group is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-D-PHE-PRO-OH typically involves the protection of the amine group of phenylalanine with a tert-butoxycarbonyl group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The protected phenylalanine is then coupled with proline using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions: BOC-D-PHE-PRO-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.

    Coupling: Dicyclohexylcarbodiimide, N-hydroxysuccinimide, acetonitrile.

Major Products Formed:

    Deprotection: Free amine derivatives.

    Coupling: Extended peptide chains or modified peptides.

Mechanism of Action

The mechanism of action of BOC-D-PHE-PRO-OH primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the synthesis of longer peptide chains .

Comparison with Similar Compounds

    N-(tert-butoxycarbonyl)phenylalanine: Similar in structure but lacks the proline moiety.

    N-(tert-butoxycarbonyl)proline: Similar in structure but lacks the phenylalanine moiety.

    N-(tert-butoxycarbonyl)glycine: A simpler amino acid derivative with a tert-butoxycarbonyl protecting group.

Uniqueness: BOC-D-PHE-PRO-OH is unique due to its combination of phenylalanine and proline, making it a valuable building block in peptide synthesis. The presence of both amino acids allows for the creation of peptides with specific structural and functional properties .

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)

InChI Key

ZPRHVPHDENDZTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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